molecular formula C25H28N2O2 B11512502 2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide

2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide

Cat. No.: B11512502
M. Wt: 388.5 g/mol
InChI Key: FBRFJWLCWWHQNO-UHFFFAOYSA-N
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Description

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide is an organic compound with a complex structure. It is characterized by the presence of multiple aromatic rings and functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide typically involves the reaction of 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolution of 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid in a suitable solvent.
  • Addition of hydrazine derivative to the solution.
  • Heating the mixture to promote the reaction.
  • Isolation and purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5-methylphenylacetohydrazide
  • 2-hydroxy-4-methylphenylacetohydrazide
  • 2-hydroxy-3-methylphenylacetohydrazide

Uniqueness

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[1-(3-methylphenyl)ethyl]acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide

InChI

InChI=1S/C25H28N2O2/c1-17-8-5-11-21(14-17)20(4)26-27-24(28)25(29,22-12-6-9-18(2)15-22)23-13-7-10-19(3)16-23/h5-16,20,26,29H,1-4H3,(H,27,28)

InChI Key

FBRFJWLCWWHQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)NNC(=O)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O

Origin of Product

United States

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